

An In-depth Technical Guide to 2,3,6-Trichlorophenol-d2

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Compound of Interest

Compound Name: 2,3,6-Trichlorophenol-d2

Cat. No.: B12395710

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This technical guide provides a comprehensive overview of **2,3,6-Trichlorophenol-d2**, with a primary focus on its most common commercially available form, 2,3,6-Trichlorophenol-4,5-d2. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical applications, and toxicological profile.

Chemical Identity and Properties

2,3,6-Trichlorophenol-d2 is a deuterated form of 2,3,6-trichlorophenol, where two hydrogen atoms on the phenol ring have been replaced by deuterium. The most frequently referenced isomer is 2,3,6-trichloro-4,5-dideuteriophenol.^[1] This stable isotope-labeled compound is primarily used as an internal standard in analytical chemistry for the accurate quantification of 2,3,6-trichlorophenol in various environmental and biological matrices.

Table 1: Physicochemical Properties of 2,3,6-Trichlorophenol-4,5-d2 and its Unlabeled Analog

Property	2,3,6-Trichlorophenol-4,5-d2	2,3,6-Trichlorophenol (Unlabeled)
Synonyms	2,3,6-Trichlorophenol ring-d2, 2,3,6-trichloro-4,5-dideuteriophenol	1-Hydroxy-2,3,6-trichlorobenzene
CAS Number	93951-81-6[1]	933-75-5[1]
Molecular Formula	C ₆ HD ₂ Cl ₃ O	C ₆ H ₃ Cl ₃ O
Molecular Weight	199.46 g/mol (approx.)	197.45 g/mol
Appearance	Colorless crystals[2]	Colorless needles or purple crystalline solid[3]
Melting Point	Not available	58°C
Boiling Point	Not available	253°C
Solubility in Water	Insoluble (predicted)	Insoluble
Log Kow (Octanol/Water Partition Coefficient)	Not available	3.6
pKa	Not available	5.8[3]

Synthesis and Preparation

While a specific, detailed synthesis protocol for 2,3,6-Trichlorophenol-4,5-d2 is not readily available in the public domain, a general methodology for the deuteration of phenols can be described. The synthesis of chlorophenols typically involves the direct chlorination of phenol or the hydrolysis of polychlorinated benzenes.[4] For the introduction of deuterium atoms, a common method is acid- or base-catalyzed hydrogen-deuterium exchange in a deuterated solvent, such as heavy water (D₂O) or deuterated acids.

Experimental Protocol: General Synthesis of Deuterated Phenols

This protocol is a generalized procedure and would require optimization for the specific synthesis of 2,3,6-Trichlorophenol-4,5-d2.

Objective: To introduce deuterium atoms onto the aromatic ring of a phenol.

Materials:

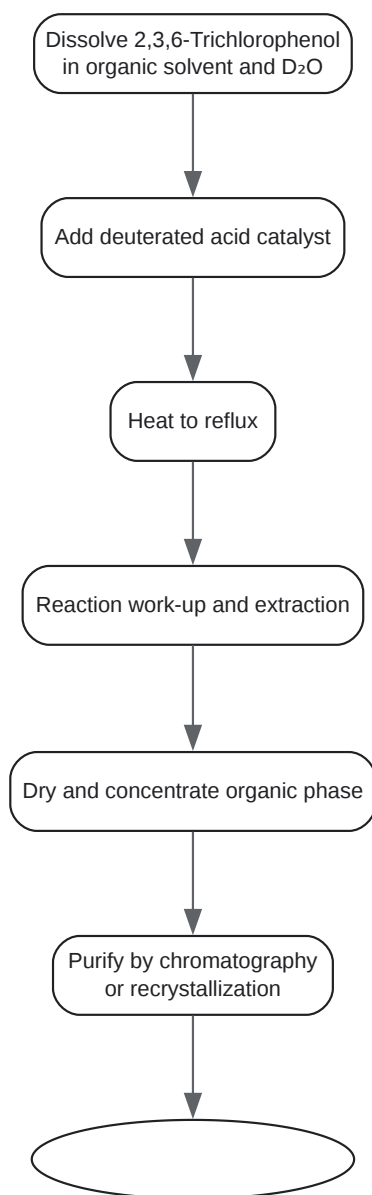
- 2,3,6-Trichlorophenol
- Deuterated sulfuric acid (D_2SO_4) or another suitable deuterated acid catalyst
- Heavy water (D_2O)
- Anhydrous diethyl ether or other suitable organic solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask with a reflux condenser
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for extraction and filtration

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2,3,6-trichlorophenol in a minimal amount of a suitable organic solvent. Add a stoichiometric excess of heavy water (D_2O).
- Catalysis: Carefully add a catalytic amount of deuterated sulfuric acid (D_2SO_4) to the mixture.
- Reaction: Heat the mixture to reflux with constant stirring. The reaction time will depend on the desired level of deuteration and will need to be monitored, for instance, by taking small aliquots for NMR analysis.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether and water.

- Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude deuterated product can be purified by column chromatography or recrystallization to yield the desired **2,3,6-Trichlorophenol-d2**.

Diagram 1: General Workflow for the Synthesis of Deuterated Phenols



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Caption: A generalized workflow for the synthesis of deuterated phenols.

Analytical Applications

The primary application of **2,3,6-Trichlorophenol-d2** is as an internal standard for isotope dilution mass spectrometry (IDMS). This technique is widely used for the accurate quantification of chlorophenols in environmental samples, such as drinking water, as outlined in methods like the US EPA Method 528.^[5]

Experimental Protocol: Analysis of Chlorophenols in Water using GC/MS with a Deuterated Internal Standard

This protocol is adapted from standard environmental analysis methods.

Objective: To quantify the concentration of 2,3,6-trichlorophenol in a water sample using 2,3,6-Trichlorophenol-4,5-d2 as an internal standard.

Materials and Instrumentation:

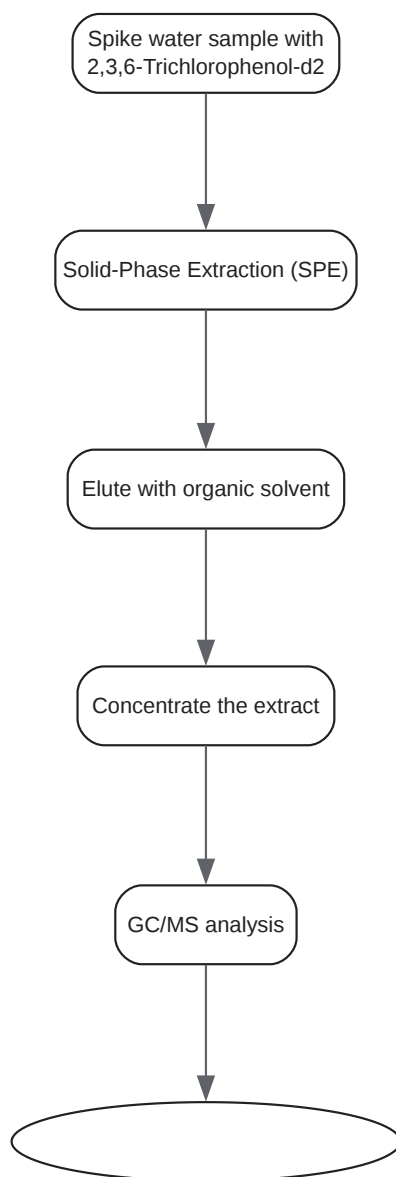
- Gas chromatograph coupled to a mass spectrometer (GC/MS)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Water sample
- 2,3,6-Trichlorophenol-4,5-d2 internal standard solution of known concentration
- Calibration standards of unlabeled 2,3,6-trichlorophenol
- Methylene chloride or other suitable extraction solvent
- Nitrogen evaporator
- Autosampler vials

Procedure:

- **Sample Preparation:** To a known volume of the water sample (e.g., 1 liter), add a precise amount of the 2,3,6-Trichlorophenol-4,5-d2 internal standard solution.
- **Solid-Phase Extraction (SPE):** Pass the spiked water sample through an SPE cartridge to extract the analytes.

- Elution: Elute the analytes from the SPE cartridge with a small volume of methylene chloride.
- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- GC/MS Analysis: Inject an aliquot of the concentrated extract into the GC/MS system.
- Quantification: The concentration of 2,3,6-trichlorophenol in the sample is determined by comparing the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard against a calibration curve prepared with known concentrations of the unlabeled standard and the same amount of internal standard.

Diagram 2: Analytical Workflow for Chlorophenol Quantification



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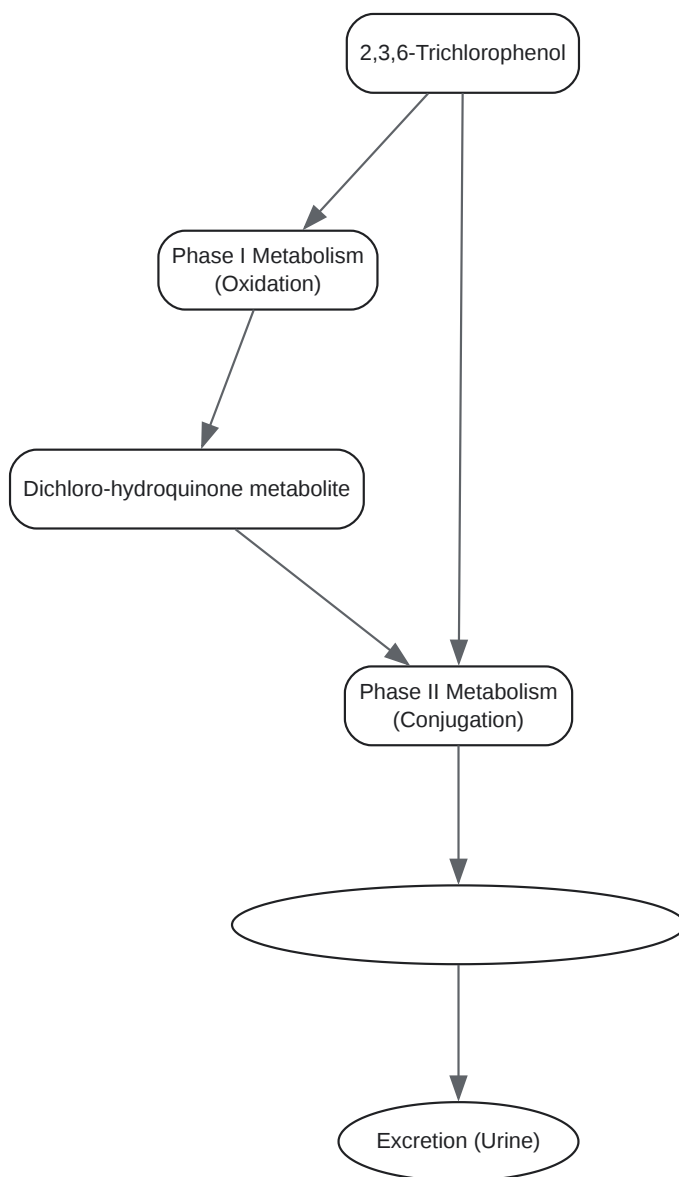
Caption: Workflow for the quantification of chlorophenols in water.

Toxicology and Metabolism

There is limited specific toxicological data available for 2,3,6-trichlorophenol. However, data from the closely related isomer, 2,4,6-trichlorophenol, indicates that it is a probable human carcinogen (Group B2) and can cause lymphomas, leukemia, and liver cancer in animal studies.[6] Chlorophenols, in general, are readily absorbed through oral, inhalation, and dermal routes and tend to accumulate in the liver and kidneys.[7] They are primarily metabolized in the liver through conjugation with glucuronide or sulfate and are then excreted in the urine.[7]

An in vitro study on the metabolism of 2,4,6-trichlorophenol identified 2,6-dichloro-1,4-hydroquinone as a metabolite, suggesting that the metabolic pathway involves the formation of reactive oxygen species.[8]

Diagram 3: Proposed Metabolic Pathway of Trichlorophenols



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Caption: A proposed metabolic pathway for 2,3,6-trichlorophenol.

Safety and Handling

2,3,6-Trichlorophenol is a combustible solid and can irritate the eyes, skin, and respiratory tract.[2] It is toxic to aquatic organisms and may have long-term adverse effects on the aquatic environment.[2] When handling this compound, appropriate personal protective equipment, including gloves, safety goggles, and a respirator for organic gases and particulates, should be used.[2] It should be stored in a well-ventilated area, separated from strong oxidants and foodstuffs.[2]

In conclusion, **2,3,6-Trichlorophenol-d2** is a valuable tool for analytical chemists, particularly in the field of environmental monitoring. Its use as an internal standard allows for highly accurate and precise measurements of its unlabeled counterpart. While specific data on its synthesis and toxicology are limited, information from related compounds provides a strong basis for its safe handling and application in research.

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